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Compound Name: hydroxyethyl)methylammonium
hydroxide
CAS No.: 33667-48-0
Cat. No.: B1581164

Transitioning from TMAH to THEMAH for Post-CMP
and Surface Preparation
Abstract

This application note details the formulation, mechanism, and validation of semiconductor
cleaning solutions utilizing Tetrakis(2-hydroxyethyl)ammonium hydroxide (THEMAH) as a
superior alternative to Tetramethylammonium hydroxide (TMAH). While TMAH has been the
industry standard for alkalinity in post-CMP (Chemical Mechanical Planarization) cleaning and
photoresist stripping, its acute neurotoxicity poses severe safety risks. THEMAH offers a
comparable alkalinity profile with significantly reduced toxicity and improved compatibility with
sensitive metallization layers (Cu, Al, Co). This guide provides a self-validating protocol for
formulating THEMAH-based chemistries, focusing on zeta potential control and metal
chelation.

Introduction: The Imperative for Change
2.1 The Toxicity Crisis of TMAH

TMAH is a highly effective organic base but is biologically hazardous. The
tetramethylammonium cation (
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) acts as a ganglionic blocker, mimicking acetylcholine. Dermal exposure to as little as 2% of
body surface area can induce respiratory paralysis and cardiac arrest [1].

2.2 The THEMAH Advantage

THEMAH substitutes the methyl groups with hydroxyethyl groups. This structural modification
increases the steric bulk of the cation, significantly reducing its ability to bind to nicotinic
acetylcholine receptors, thereby lowering acute toxicity.

TMAH ( THEMAH (
Feature

) )
Toxicity High (Neurotoxic, Fatal) Low (Irritant, Non-neurotoxic)
Molecular Weight 91.15 g/mol 209.24 g/mol
Alkalinity (pKb) ~0.2 (Strong Base) ~0.5 (Strong Base)
Volatility Moderate Low (Higher boiling point)

o ] Improved passivation (due to

Metal Compatibility Aggressive on Al/Cu

steric bulk)

Mechanistic Theory: Zeta Potential Control
The primary function of THEMAH in cleaning formulations is to manipulate the Zeta Potential (
) of both the wafer surface and particulate contaminants (silica, ceria slurry residues).

3.1 Electrostatic Repulsion Mechanism

In an alkaline environment (pH > 10), surface silanol groups (

) deprotonate to
. THEMAMH provides the hydroxide ions (

) necessary to drive this reaction without introducing mobile alkali metals (Na, K) which are fatal
to transistor performance.

When both the substrate and the particle possess a strong negative zeta potential (typically <
-30 mV), the electrostatic double layer (EDL) creates a repulsive force that overcomes Van der
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Figure 1: Mechanism of particle removal via zeta potential modification using THEMAH. The
alkaline environment creates negative surface charges, inducing repulsion.

Formulation Protocol

Objective: Create a 1L batch of "Clean-THEMAH-100" for Post-CMP cleaning of Copper/Low-k
wafers.

4.1 Reagents & Equipment[1]
o Base: THEMAH (20-25% ag. solution).

Chelating Agent: CDTA (Cyclohexanediaminetetraacetic acid) or EDTA (High purity). Note:
CDTA is preferred for its higher formation constant with Copper ions.

Corrosion Inhibitor: BTA (Benzotriazole) or 1,2,4-Triazole.

Surfactant: Non-ionic surfactant (e.g., Surfynol 465 or equivalent) to lower surface tension.

Solvent: Ultra-Pure Deionized Water (UPW, 18.2 MQ-cm).

4.2 Formulation Matrix (Target Concentrations)
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Component Function Target Conc. (wt%)
THEMAH pH Adjustment / Zeta Control 0.5% - 2.0%
Metal Chelation (prevents Cu
CDTA ) 100 - 500 ppm
re-plating)
BTA Copper Corrosion Inhibition 50 - 200 ppm
Surfactant Wetting / Particle Lift-off 50 - 200 ppm
UPw Carrier Balance

4.3 Step-by-Step Mixing Workflow

Critical Safety Note: Although THEMAH is less toxic than TMAH, it is still a strong corrosive
base. Wear full PPE (apron, face shield, chemically resistant gloves).
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Figure 2: Sequential mixing protocol to ensure homogeneity and prevent "shocking” of
surfactants or precipitation of inhibitors.

Validation Protocols

A formulation is only as good as its validation. Use these two protocols to verify performance.

5.1 Protocol A: Etch Rate Determination (Material Compatibility)

Purpose: To ensure the cleaning solution does not erode the dielectric or metal interconnects.
o Preparation: Obtain blanket wafers of Cu, Oxide (TEOS), and Low-k dielectric.
e Measurement 1: Measure initial thickness (

) using a Spectroscopic Ellipsometer (for dielectrics) or 4-point probe (for metals).

e Process: Immerse coupon in Clean-THEMAH-100 at process temperature (e.g., 40°C) for 30
minutes.

¢ Rinse: Overflow rinse with UPW for 5 minutes;

blow dry.

e Measurement 2: Measure final thickness (

).

o Calculation:

o Target: Cu < 5 A/min; Low-k < 2 A/min.

5.2 Protocol B: Zeta Potential Verification

Purpose: To confirm the solution induces the correct surface charge.
o Sample: Use silica or ceria slurry particles suspended in the formulated THEMAH solution.
 Instrument: Laser Doppler Electrophoresis (e.g., Malvern Zetasizer).

e Procedure:
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o Dilute slurry particle concentrate into the Clean-THEMAH-100 solution (1:1000 ratio).

o Equilibrate at 25°C.

o Run 3 measurement cycles.

o Criteria: The Zeta Potential must be stronger than -30 mV (e.g., -45 mV is ideal) to ensure

stability and repulsion [2].

Troubleshooting Guide

Issue

Probable Cause

Corrective Action

High Copper Etch Rate

Insufficient BTA or pH too high

Increase BTA concentration by
50 ppm; verify pH < 12.5.

Particle Redeposition

Low Zeta Potential (insufficient

repulsion)

Increase THEMAH
concentration to boost pH;

check surfactant load.

Foaming

Surfactant overload or high

shear mixing

Reduce surfactant
concentration; switch to low-

shear magnetic stirring.

Haze on Wafer

Metal precipitation

Increase Chelator (CDTA)
concentration; ensure UPW

quality.

References

e Lin, C. C,, et al. (2010). "Tetramethylammonium hydroxide poisoning."[2] Clinical Toxicology,

48(3), 213-217. Link

e Lee, J., etal. (2025). "Optimization of SiC Cleaning Process Based on Zeta Potential.”

ResearchGate. Link

o Mertens, P., et al. (1999). "Decomposition in SC-1." The Electrochemical Society

Proceedings. Link

© 2026 BenchChem. All rights reserved. 7/9

Tech Support


https://www.mdpi.com/2077-0375/13/3/336
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F20225964%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F359283748_Optimization_of_SiC_Cleaning_Process_Based_on_Zeta_Potential
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.electrochem.org%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e SACHEM Inc. "Tetramethylammonium Hydroxide (TMAH) Safety and Alternatives."
SACHEM Technical Bulletins. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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